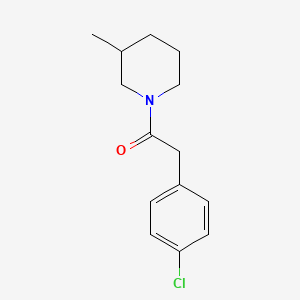
2-(4-Chlorophenyl)-1-(3-methylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-1-(3-methylpiperidin-1-yl)ethanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a chlorophenyl group and a methylpiperidinyl group, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(3-methylpiperidin-1-yl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with 3-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-1-(3-methylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
2-(4-Chlorophenyl)-1-(3-methylpiperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-1-(3-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-1-(2-methylpiperidin-1-yl)ethanone
- 2-(4-Chlorophenyl)-1-(4-methylpiperidin-1-yl)ethanone
- 2-(4-Chlorophenyl)-1-(3-ethylpiperidin-1-yl)ethanone
Uniqueness
2-(4-Chlorophenyl)-1-(3-methylpiperidin-1-yl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3-methylpiperidinyl group differentiates it from other similar compounds, potentially leading to distinct reactivity and interactions with biological targets.
特性
IUPAC Name |
2-(4-chlorophenyl)-1-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-11-3-2-8-16(10-11)14(17)9-12-4-6-13(15)7-5-12/h4-7,11H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAMPAANRVDGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[2-(2-iodophenoxy)ethoxy]ethyl]morpholine](/img/structure/B5191442.png)
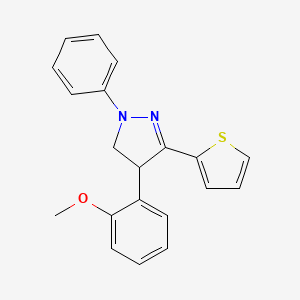
![ethyl 1-[(2,8-dimethyl-4-quinolinyl)carbonyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5191463.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191480.png)
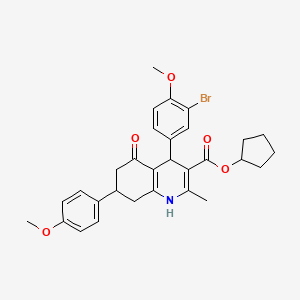
![2-(4-BUTOXYPHENYL)-5-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B5191496.png)
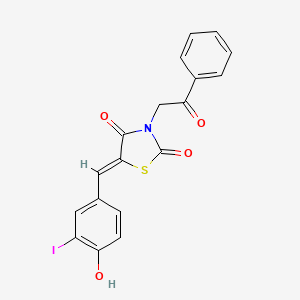
![N-[3-(2-methoxyphenyl)propyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5191507.png)
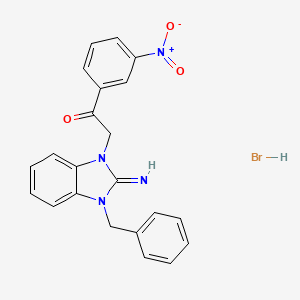
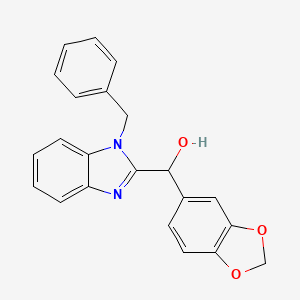
![2-amino-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5191527.png)
![1-(2-methoxyethyl)-4-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5191530.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(4-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B5191534.png)
